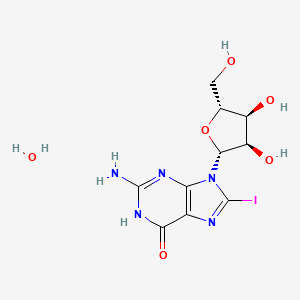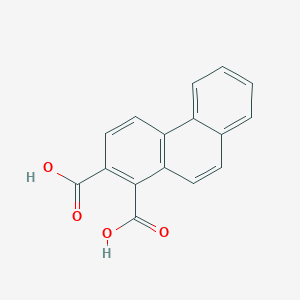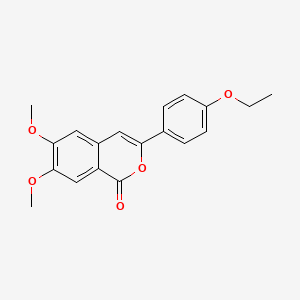![molecular formula C7H3Cl7 B14478836 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene CAS No. 72051-31-1](/img/structure/B14478836.png)
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is a highly chlorinated organic compound with the molecular formula C7H3Cl7. This compound is part of the bicyclo[2.2.1]heptane family, characterized by its unique bicyclic structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. The process requires the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of bicyclo[2.2.1]hept-2-ene and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation and crystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Chlorinated carboxylic acids
Reduction: Less chlorinated bicyclic compounds
Substitution: Hydroxylated or aminated derivatives
Applications De Recherche Scientifique
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular structures.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,4,5,6,6,7-Heptachlorobicyclo[3.2.0]hept-3-en-2-one
- 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
- 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid
Uniqueness
2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to other similar compounds. This stability is advantageous in various applications, particularly in industrial and research settings.
Propriétés
Numéro CAS |
72051-31-1 |
|---|---|
Formule moléculaire |
C7H3Cl7 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
2,3,3,4,5,5,6-heptachlorobicyclo[2.2.1]hept-1-ene |
InChI |
InChI=1S/C7H3Cl7/c8-3-2-1-5(10,6(3,11)12)7(13,14)4(2)9/h3H,1H2 |
Clé InChI |
ZDSNKXLHHKMQAA-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(C1(C(C2Cl)(Cl)Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



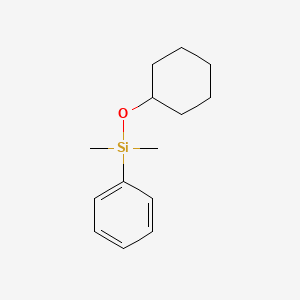
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
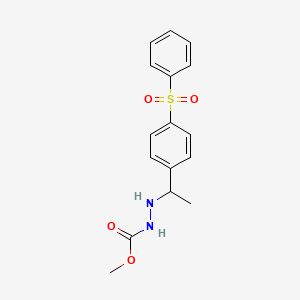
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
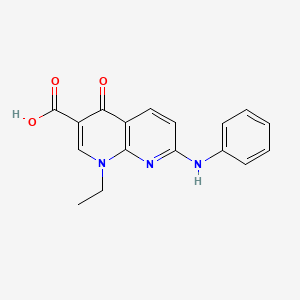
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)

![Triphenyl[(phenylsulfanyl)methyl]phosphanium iodide](/img/structure/B14478783.png)
